molecular formula C16H21NO3 B5878908 N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide

Cat. No. B5878908
M. Wt: 275.34 g/mol
InChI Key: UNCCGFBZAVXTAS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide, also known as BRL-15572, is a chemical compound that belongs to the family of amides. It has been extensively studied in the field of neuroscience due to its potential therapeutic effects on various neurological disorders.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide selectively inhibits the activity of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been shown to have various biochemical and physiological effects on the brain. It increases the levels of cAMP and cGMP, which in turn activate PKA and PKG, respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has several advantages for lab experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. One potential area of research is the development of more potent and selective PDE10A inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. Another area of research is the investigation of the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide for various neurological disorders, including Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide on neuronal signaling and synaptic plasticity.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process, which involves the reaction of 3-cyclopentylpropanoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield the final product.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the activity of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum and cortex regions of the brain. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in neuronal signaling.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(8-6-12-3-1-2-4-12)17-10-13-5-7-14-15(9-13)20-11-19-14/h5,7,9,12H,1-4,6,8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCCGFBZAVXTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide

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